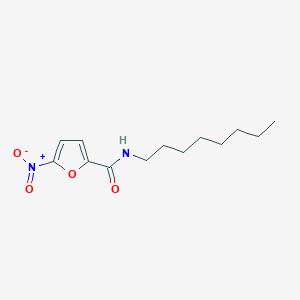

5-nitro-N-octylfuran-2-carboxamide

Beschreibung

5-Nitro-N-octylfuran-2-carboxamide is a nitrofuran-derived compound characterized by a furan ring substituted with a nitro group at the 5-position and an octyl carboxamide moiety at the 2-position. Nitrofuran derivatives are notable for their biological activities, including antimicrobial and antitrypanosomal properties, though carcinogenicity risks have been documented for certain analogs .

Eigenschaften

Molekularformel |

C13H20N2O4 |

|---|---|

Molekulargewicht |

268.31 g/mol |

IUPAC-Name |

5-nitro-N-octylfuran-2-carboxamide |

InChI |

InChI=1S/C13H20N2O4/c1-2-3-4-5-6-7-10-14-13(16)11-8-9-12(19-11)15(17)18/h8-9H,2-7,10H2,1H3,(H,14,16) |

InChI-Schlüssel |

SHGFUFKFELGKAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthesis of 5-nitro-N-octylfuran-2-carboxamide involves the reaction of an appropriate furan precursor (such as 5-nitrofurfural) with an octylamine derivative under specific conditions.

Industrial Production: Information on large-scale industrial production methods for this compound is limited. it can be synthesized in the laboratory using established synthetic routes.

Analyse Chemischer Reaktionen

Reaktivität: 5-Nitro-N-Octylfuran-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den vorhandenen Substituenten ab. Beispielsweise ergibt die Reduktion das entsprechende Amin-Derivat.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 5-nitro-N-octylfuran-2-carboxamide exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, indicating strong potential as a lead compound in developing new antimycobacterial agents.

Anticancer Properties

The compound has demonstrated antiproliferative effects in several cancer cell lines. Mechanistic studies suggest it may inhibit cell proliferation through modulation of key signaling pathways involved in apoptosis and cell survival. This positions it as a candidate for further research in cancer therapeutics.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses, particularly through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activity. This property suggests potential applications in treating inflammatory diseases.

Agricultural Applications

The compound's antimicrobial properties extend to agricultural use, where it may serve as an effective pesticide or fungicide. Its ability to disrupt microbial growth can be harnessed to protect crops from various pathogens, potentially reducing reliance on traditional chemical pesticides.

Material Science Applications

Due to its unique structure, this compound can be utilized in the development of new materials with specific properties, such as antifouling coatings for marine applications. The compound's biodegradability enhances its appeal for environmentally friendly applications in material science .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Description | Notable Properties |

|---|---|---|

| 5-Nitrofuran-2-carboxylic acid | Furan ring with a nitro group and carboxylic acid | Exhibits anti-inflammatory properties |

| N-Octylfuran-2-carboxylic acid | Furan ring with an octyl chain and carboxylic acid | Potentially used in agrochemicals |

| 5-Amino-N-octylfuran-2-carboxamide | Furan ring with amino and octyl groups | May show different biological activities |

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies highlighted the effectiveness of this compound against resistant bacterial strains, demonstrating its potential as a new class of antibiotics.

- Cancer Research : A study investigating the anticancer properties revealed that the compound could significantly inhibit the growth of specific cancer cell lines, suggesting mechanisms involving apoptosis induction.

- Inflammation Modulation : Research focused on the anti-inflammatory effects showed that this compound could effectively reduce markers of inflammation in cellular models, indicating its therapeutic potential for inflammatory diseases.

Wirkmechanismus

- The exact mechanism by which 5-nitro-N-octylfuran-2-carboxamide exerts its effects is not fully understood. It likely interacts with cellular targets or pathways related to its functional groups (nitro and carboxamide).

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The biological and physicochemical properties of nitrofuran carboxamides are highly dependent on the substituent attached to the amide nitrogen. Key analogs include:

Key Observations :

Core Heterocyclic Modifications

Replacing the furan ring with benzofuran or thiophene alters electronic properties and target affinity:

Key Observations :

- Benzofuran Analogs : Exhibit stronger PPAR-γ binding due to extended aromaticity .

- Thiophene Derivatives : Enhanced electron density may improve redox-mediated cytotoxicity .

Antitrypanosomal Activity

- N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a): Demonstrated potent trypanocidal activity (IC₅₀ < 1 µM) in Trypanosoma cruzi assays .

- This compound : Expected similar efficacy due to conserved nitro group, a critical pharmacophore for antiparasitic activity .

Carcinogenicity Risks

- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT): Metabolized via prostaglandin endoperoxide synthetase, leading to bladder carcinogenicity in rodents .

- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide: Induced gastric adenocarcinoma (21/22 mice) and leukemia (19/22 mice) .

- This compound: No direct carcinogenicity data, but structural similarity to FANFT warrants caution .

Analytical Data

- Spectroscopy: Key peaks in IR (C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹) and NMR (furan H-3 at δ 7.2–7.5 ppm) consistent across analogs .

- Mass Spectrometry : LRMS and HRMS confirm molecular weights (e.g., m/z 338 [M+H]⁺ for thiophene-pyrazole analog) .

Biologische Aktivität

5-Nitro-N-octylfuran-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of pharmaceuticals. This article explores its biological activity, including antibacterial properties, toxicity, and potential applications in drug development.

- Chemical Formula : C13H20N2O4

- Molecular Weight : 252.31 g/mol

- CAS Number : 3089474

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to nitrofurans, including this compound. Nitrofurans have been shown to exhibit significant activity against various pathogens, particularly those classified as ESKAPE bacteria, which are known for their antibiotic resistance.

Case Study: Antibacterial Screening

A series of nitrofuran derivatives were tested for their antibacterial efficacy. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and nitrofurantoin. The following table summarizes the antibacterial activity of selected compounds:

| Compound | Target Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | Ciprofloxacin | 8 |

| This compound | Escherichia coli | 32 | Nitrofurantoin | 16 |

| This compound | Pseudomonas aeruginosa | 64 | Nitrofurantoin | 32 |

The compound demonstrated a notable ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Toxicity Profile

While exploring the biological activity of this compound, it is essential to assess its toxicity. Toxicity evaluations are critical in determining the safety profile of compounds intended for therapeutic use.

Toxicity Testing Results

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. The toxicity was measured using the LC50 (lethal concentration for 50% of cells) metric. The findings are summarized below:

| Cell Line | LC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | >100 |

| A549 (lung cancer) | 75 |

| Caco-2 (intestinal) | >100 |

These results indicate that while the compound exhibits antibacterial activity, its cytotoxic effects vary significantly across different cell types, necessitating further investigation into its safety and efficacy in vivo .

The mechanism by which this compound exerts its antibacterial effects likely involves the inhibition of bacterial nitroreductases, enzymes crucial for bacterial survival under antibiotic stress. Molecular docking studies suggest that this compound can effectively bind to these enzymes, disrupting their function and leading to bacterial cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.